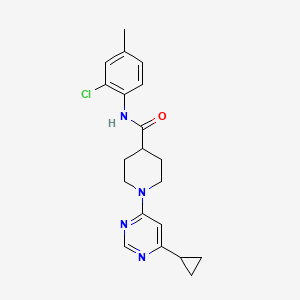
N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H23ClN4O and its molecular weight is 370.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18ClN3O
- Molecular Weight : 305.79 g/mol
- IUPAC Name : this compound
This compound exhibits a complex structure that includes a piperidine ring, which is often associated with various pharmacological activities.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which play significant roles in inflammation and pain signaling.
Inhibitory Activity on COX Enzymes
Research indicates that derivatives similar to this compound have shown promising COX-2 inhibitory activity:
The specific IC50 value for the compound is still under investigation, but preliminary data suggest it may be comparable to established NSAIDs such as celecoxib.
Anti-inflammatory Activity
In vivo studies have demonstrated that compounds with structural similarities to this compound exhibit significant anti-inflammatory effects. For instance, compounds tested in carrageenan-induced paw edema models showed reduced edema comparable to traditional anti-inflammatory drugs.
Analgesic Effects
The analgesic properties of this compound have been evaluated through various pain models. The results indicate that it may effectively reduce pain responses associated with inflammatory conditions, suggesting potential applications in treating chronic pain disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
- Study on COX Inhibition : A study reported that certain derivatives exhibited stronger in vitro inhibitory effects against COX-2 compared to COX-1, indicating a selective action that could minimize side effects associated with non-selective NSAIDs .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers and pain scores compared to control groups .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the piperidine and pyrimidine rings could enhance anti-inflammatory potency and selectivity for COX enzymes .
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-5-17(16(21)10-13)24-20(26)15-6-8-25(9-7-15)19-11-18(14-3-4-14)22-12-23-19/h2,5,10-12,14-15H,3-4,6-9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVEIOGQPMOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














